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Compound Name:
Cetirizine Impurity B

dihydrochloride

Cat. No.: B8175922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies.

During its synthesis and storage, various impurities can form, which must be identified and

quantified to ensure the safety and efficacy of the final drug product. Cetirizine Impurity B,

chemically known as (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid, is a

known related substance of Cetirizine.[1][2][3] The use of a well-characterized reference

standard for Cetirizine Impurity B is crucial for accurate peak identification in chromatographic

analyses, such as High-Performance Liquid Chromatography (HPLC).[1] This application note

provides a detailed protocol for utilizing Cetirizine Impurity B as a reference standard for the

unambiguous identification of the corresponding peak in a chromatographic profile of a

Cetirizine drug substance or product.
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Compound
Chemical
Name

Molecular
Formula

Molecular
Weight

CAS Number

Cetirizine

(±)-[2-[4-[(4-

chlorophenyl)phe

nylmethyl]-1-

piperazinyl]ethox

y]acetic acid

C₂₁H₂₅ClN₂O₃ 388.89 g/mol 83881-51-0

Cetirizine

Impurity B

(RS)-2-[4-[(4-

Chlorophenyl)ph

enylmethyl]piper

azin-1-yl]acetic

acid

C₁₉H₂₁ClN₂O₂ 344.84 g/mol 113740-61-7

Principle of Peak Identification
The fundamental principle of chromatographic peak identification using a reference standard

involves comparing the retention time of a peak in the sample chromatogram with that of a

known impurity standard analyzed under identical chromatographic conditions. Co-elution,

where the sample is spiked with the impurity standard, can be employed for definitive

confirmation. An increase in the peak area of the suspected impurity peak after spiking

confirms its identity.

Experimental Protocols
This section details the necessary materials, equipment, and procedures for the

chromatographic identification of Cetirizine Impurity B.

Materials and Equipment
Reference Standards: Cetirizine Hydrochloride, Cetirizine Impurity B certified reference

standard.

Reagents and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium

Dihydrogen Phosphate, Tetrabutylammonium Hydrogen Sulfate, Triethylamine, Phosphoric

Acid, Water (HPLC grade).
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Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector,

analytical balance, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

Chromatographic Conditions
Several HPLC methods have been reported for the analysis of Cetirizine and its related

substances. The following table summarizes representative chromatographic conditions.

Method 1 is a good starting point for separating Cetirizine and its impurities.

Parameter Method 1
Method 2 (USP
Monograph
approach)

Method 3

Column
Symmetry C18 (or

equivalent)

Porous silica particles

(L3 column), e.g.,

XBridge HILIC

Primesep 200 (mixed-

mode)

Mobile Phase

A: 50 mM KH₂PO₄, B:

Acetonitrile (60:40

v/v), pH adjusted to

3.5.[4]

Acetonitrile and an

acidified aqueous

solution of

tetrabutylammonium

hydrogen sulfate (93:7

v/v).[5]

A: 0.05-0.3% H₃PO₄,

B: Acetonitrile

(Gradient).[6]

Flow Rate 1.0 mL/min
1.0 mL/min (can be

scaled)
0.5 mL/min

Detection
UV at 230 nm or 232

nm.[7][8]
UV UV at 270 nm.[6]

Column Temperature 40 °C.[8] Ambient Ambient

Injection Volume 10 µL 20 µL (can be scaled) Not specified

Standard and Sample Preparation
1. Standard Solution of Cetirizine Impurity B:

Accurately weigh about 10 mg of Cetirizine Impurity B reference standard into a 100 mL

volumetric flask.
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Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

Further dilute this stock solution with the mobile phase to a working concentration of

approximately 2.5 µg/mL.

2. Cetirizine Test Sample Solution:

Accurately weigh and transfer a quantity of the Cetirizine drug substance or powdered

tablets equivalent to 50 mg of Cetirizine into a 100 mL volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

This yields a concentration of 500 µg/mL.

Filter the solution through a 0.45 µm syringe filter before injection.

3. Spiked Sample Solution:

To a 10 mL volumetric flask, add 5 mL of the Cetirizine Test Sample Solution (500 µg/mL).

Add a known volume of the Cetirizine Impurity B stock solution (100 µg/mL) to achieve a final

impurity concentration of approximately 2.5 µg/mL after dilution.

Dilute to volume with the mobile phase.

Peak Identification Workflow
The following diagram illustrates the logical workflow for identifying an unknown

chromatographic peak using the Cetirizine Impurity B reference standard.
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Caption: Workflow for Chromatographic Peak Identification using an Impurity Standard.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8175922?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8175922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis and Interpretation
Initial Identification: Inject the Cetirizine Impurity B standard solution and the Cetirizine test

sample solution into the HPLC system. Compare the retention time of the peak obtained

from the standard solution with the retention times of all peaks in the sample chromatogram.

A peak in the sample having a retention time that matches that of the Impurity B standard is

tentatively identified as Cetirizine Impurity B.

Confirmation by Spiking: Inject the spiked sample solution. If the peak tentatively identified

as Impurity B increases in area and maintains a single, symmetrical peak shape, its identity

is confirmed. No new peak should appear at or near the retention time of Impurity B.

System Suitability
Before sample analysis, the chromatographic system must meet certain performance criteria.

The following are typical system suitability parameters based on USP monograph approaches:

Parameter Requirement

Tailing Factor (Asymmetry Factor) Not more than 2.0 for the Cetirizine peak.[9]

Relative Standard Deviation (RSD)
Not more than 5.0% for replicate injections of

the standard solution.[10]

Theoretical Plates (N)
As per the specific validated method, often

greater than 2000.

Conclusion
The use of a certified reference standard for Cetirizine Impurity B is an indispensable

requirement for the accurate identification and quality control of Cetirizine in pharmaceutical

formulations. The protocols and workflow described in this application note provide a robust

framework for researchers and analytical scientists to confidently identify Cetirizine Impurity B,

ensuring the integrity and safety of the final drug product. Following a systematic approach of

retention time matching and confirmation by co-elution (spiking) is critical for definitive peak

identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8175922?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8175922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

